molecular formula C17H19N5O3 B5520481 1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide

1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide

Cat. No.: B5520481
M. Wt: 341.4 g/mol
InChI Key: ASZOGGDPNZSQTJ-UHFFFAOYSA-N
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Description

1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.14878949 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Predictive Biological Activity

Research on polycyclic systems containing the 1,2,4-oxadiazole ring, including synthesis methodologies and predictions of biological activity, provides foundational insights. For example, a study demonstrated the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes, leading to novel bicyclic systems. These systems were structurally confirmed and subjected to biological activity predictions using PASS prediction, indicating potential applications in drug discovery and medicinal chemistry (Kharchenko et al., 2008).

Stereodivergent Methodology for Complex Pyrrolidines

The synthesis of complex pyrrolidines through intramolecular reactions offers another avenue for the application of structurally similar compounds. A particular methodology allows for diastereoselective formation of substituted pyrrolo-isoxazolidines, serving as precursors to pyrrolidines. This method provides efficient access to highly substituted homochiral pyrrolidines, which could be relevant for the synthesis and study of the target compound (Jackson et al., 2008).

Antibacterial and Tuberculostatic Activity

The exploration of antibacterial and tuberculostatic activities in compounds related to 1,2,4-oxadiazole derivatives sheds light on potential biomedical applications. Research into fluoronaphthyridines and their synthesis, structural modifications, and activity relationships revealed promising candidates for therapeutic agents. Such studies highlight the importance of structural components like cyclopropyl and pyrrolidine in enhancing biological activity, suggesting potential research paths for the compound of interest in antimicrobial applications (Bouzard et al., 1992).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects .

Properties

IUPAC Name

1-cyclopropyl-N-methyl-5-oxo-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-21(17(24)12-8-15(23)22(9-12)13-2-3-13)10-14-19-16(20-25-14)11-4-6-18-7-5-11/h4-7,12-13H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZOGGDPNZSQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=NC=C2)C(=O)C3CC(=O)N(C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.